molecular formula C6H5ClN2O4 B1584375 Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 91447-90-4

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B1584375
CAS No.: 91447-90-4
M. Wt: 204.57 g/mol
InChI Key: XDXHOMYOYYIQHJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 91447-90-4) is a pyrimidine derivative characterized by a chloro substituent at the 5-position and a methyl ester group at the 4-carboxylate position. This compound is commercially available with 95% purity and is utilized in pharmaceutical and agrochemical research due to its structural versatility . Its reactivity stems from the electron-withdrawing effects of the chloro and carbonyl groups, enabling diverse chemical modifications.

Properties

IUPAC Name

methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHOMYOYYIQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289796
Record name Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Molecular Weight

204.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91447-90-4
Record name Methyl 5-chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate
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Record name 91447-90-4
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Record name Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable β-keto ester with guanidine or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the pyrimidinedione ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions at the chloro or carboxylate groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is similar to other pyrimidinediones, such as Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and Methyl 5-chloro-2,6-dihydroxypyrimidine-4-carboxylate. its unique chloro substitution at the 5-position distinguishes it from these compounds and contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Variations in the halogen substituent at the 5-position significantly influence physical, chemical, and biological properties:

Compound Name Substituent (Position 5) Molecular Formula Purity (%) IC50 (µM) Key Features Reference
Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate F C₆H₅FN₂O₄ 96 N/A Higher electronegativity; potential enhanced hydrogen bonding
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate I C₆H₅IN₂O₄ 95 N/A Larger atomic radius; increased steric hindrance and lipophilicity
  • Steric Effects: The iodo analog (I) introduces steric bulk, which may reduce enzymatic binding efficiency but improve membrane permeability .

Ester Group Modifications

The ester group at the 4-position can be modified to tune solubility and biological interactions:

Compound Name Ester Group Molecular Formula Biological Activity (IC50) Key Features Reference
(4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (4-Chlorophenyl)methyl C₁₂H₈ClFN₂O₄ 1.9 µM (FABP4 inhibition) Enhanced hydrophobic interactions; improved target binding
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Calcium salt C₅H₃CaN₂O₄ N/A High water solubility; ionic form suitable for formulation
  • Key Insights :
    • Hydrophobic vs. Ionic Esters : The (4-chlorophenyl)methyl ester enhances lipophilicity and target affinity (e.g., FABP4 inhibition), while the calcium salt form improves aqueous solubility .

Heterocyclic Modifications

Substitutions on the pyrimidine ring or adjacent positions alter electronic and steric profiles:

Compound Name Modification Molecular Formula Key Features Reference
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid NH₂ at 5-position C₅H₅N₃O₄ Enhanced hydrogen bonding; basicity
Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate N-substituted benzyl group C₁₄H₁₄N₂O₅ Steric shielding; altered π-π stacking
  • Key Insights: Amino Substituent: The 5-amino derivative introduces hydrogen-bonding capacity, which may improve interactions with polar biological targets . N-Substituted Derivatives: Bulky groups like (4-methoxyphenyl)methyl can hinder ring puckering and influence crystal packing .

Structural and Crystallographic Considerations

  • Ring Puckering: The tetrahydropyrimidine ring adopts non-planar conformations. Substituents like Cl or bulky esters influence puckering amplitude and pseudorotation dynamics, as analyzed via Cremer-Pople coordinates .
  • Hydrogen Bonding : In crystal structures, N–H···O interactions dominate, forming chains or sheets. For example, the (4-chlorophenyl)methyl derivative exhibits hydrogen-bonded chains along the [110] direction .

Biological Activity

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as Methyl 5-chloro-tetrahydropyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_6H5_5ClN2_2O4_4
  • Molecular Weight : 192.57 g/mol
  • CAS Number : 248060

The compound features a tetrahydropyrimidine ring with two carbonyl groups and a carboxylate ester functional group, which contribute to its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition of growth against Escherichia coli and other pathogens.

Pathogen IC50 (µM) Assay Type
E. coli21Thymidine Phosphorylase Inhibition
Staphylococcus aureus15Disk Diffusion Method

Anticancer Potential

Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. For example, it has been evaluated against the A431 vulvar epidermal carcinoma cell line and showed significant effects on migration and invasion capabilities.

Cell Line Inhibition (%) Concentration (µM)
A4317010
MCF-75015

The primary mechanism through which this compound exerts its biological effects is through the inhibition of key enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit thymidine phosphorylase, an enzyme crucial for pyrimidine metabolism.

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition data for this compound:

Enzyme IC50 (nM) Source
Thymidine Phosphorylase21Recombinant E. coli
Dihydroorotate DehydrogenaseNot specifiedIn vitro studies

Study on Antimicrobial Properties

A study conducted in vitro assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited a dose-dependent response in inhibiting bacterial growth.

Anticancer Efficacy Evaluation

In another significant study focusing on anticancer efficacy, the compound was tested on human cancer cell lines. The results revealed that at concentrations as low as 10 µM, there was a notable reduction in cell viability and migration rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 2
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.